molecular formula C9H7F3O B12311746 1,1-Difluoro-1-(4-fluorophenyl)propan-2-one

1,1-Difluoro-1-(4-fluorophenyl)propan-2-one

Cat. No.: B12311746
M. Wt: 188.15 g/mol
InChI Key: LZWBJSOFOZPBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-1-(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of two fluorine atoms attached to the first carbon and a fluorophenyl group attached to the second carbon of the propan-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-1-(4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with difluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 75°C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The compound is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-1-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1-Difluoro-1-(4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-Difluoro-1-(4-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)propan-2-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.

    1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Another similar compound with a hydroxyl group on the phenyl ring.

    1-(2,4-Difluorophenyl)propan-2-one: This compound has two fluorine atoms on the phenyl ring instead of the propan-2-one structure.

Uniqueness: 1,1-Difluoro-1-(4-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

1,1-difluoro-1-(4-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7F3O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

LZWBJSOFOZPBLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.